6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid;methane
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Overview
Description
Preparation Methods
The synthesis of GS-9876 (succinate) involves several steps, including the preparation of the core structure and subsequent functionalization to achieve the desired biological activity. Industrial production methods for GS-9876 (succinate) are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
GS-9876 (succinate) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GS-9876 (succinate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of spleen tyrosine kinase in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling pathways mediated by spleen tyrosine kinase in immune cells.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases such as rheumatoid arthritis and lupus
Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase for the treatment of inflammatory diseases
Mechanism of Action
GS-9876 (succinate) exerts its effects by selectively inhibiting spleen tyrosine kinase, a critical regulator of signaling in various immune cell types such as B-cells, monocytes, and macrophages. By inhibiting spleen tyrosine kinase, GS-9876 (succinate) disrupts the signaling pathways that lead to the activation and proliferation of these immune cells, thereby reducing inflammation and autoimmune responses .
Comparison with Similar Compounds
GS-9876 (succinate) is unique in its high selectivity and potency as a spleen tyrosine kinase inhibitor. Similar compounds include:
GS-9973 (entospletinib): Another selective spleen tyrosine kinase inhibitor, but with different pharmacokinetic properties and dosing regimens.
R333: A janus kinase and spleen tyrosine kinase inhibitor used in the treatment of autoimmune diseases.
PRT2761: A spleen tyrosine kinase inhibitor used in research for allergic conjunctivitis.
GS-9876 (succinate) stands out due to its suitability for once-daily oral administration and lack of interactions with proton pump inhibitors, making it a promising candidate for clinical use .
Properties
Molecular Formula |
C28H35N9O5 |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid;methane |
InChI |
InChI=1S/C23H25N9O.C4H6O4.CH4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8;/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8);1H4 |
InChI Key |
ZVZYINIGPYBVCP-UHFFFAOYSA-N |
Canonical SMILES |
C.C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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